
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is of particular interest due to its unique structural features and potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride typically involves multicomponent reactions. These reactions are favored for their efficiency in generating molecular diversity and complexity. Common synthetic strategies include the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) and multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are likely employed to ensure efficient and environmentally friendly production processes .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). Reaction conditions often involve the use of transition metal catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the development of novel compounds with potential therapeutic properties. In biology, it is studied for its neuroprotective effects and ability to modulate neurotransmitter systems. In medicine, the compound shows promise as a neuroprotectant and anti-addictive agent, particularly in the context of neurodegenerative diseases and substance abuse .
Mécanisme D'action
The mechanism of action of methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves multiple molecular targets and pathways. It is believed to exert its effects through the inhibition of monoamine oxidase (MAO) and scavenging of free radicals. Additionally, the compound may antagonize the glutamatergic system, contributing to its neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 1-methyl-1,2,3,4-tetrahydroisoquinoline and other tetrahydroisoquinoline derivatives. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride apart is its unique cyclopropyl group, which may enhance its pharmacological properties and provide distinct advantages in therapeutic applications .
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-14(16)11-4-5-12-10(8-11)6-7-15-13(12)9-2-3-9;/h4-5,8-9,13,15H,2-3,6-7H2,1H3;1H |
Clé InChI |
VBAHUJGDTQOKLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(NCC2)C3CC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


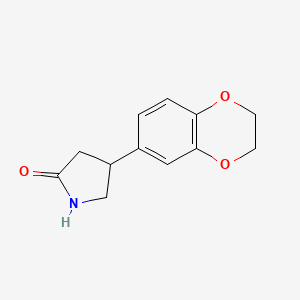
![2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine](/img/structure/B13592905.png)

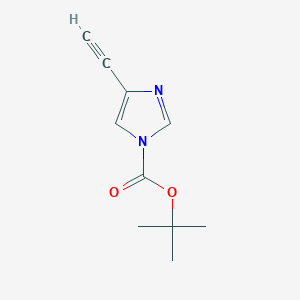

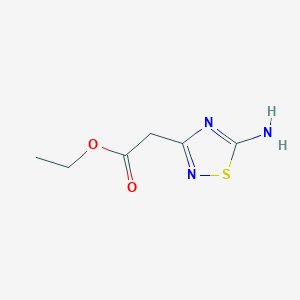

![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
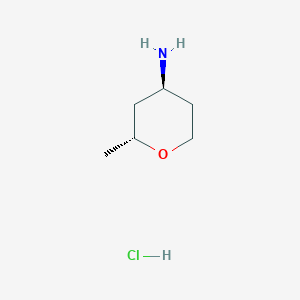
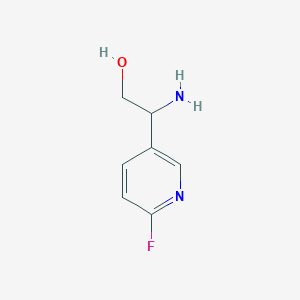
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
